molecular formula C23H23N5O3S B2665674 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 852145-63-2

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2665674
CAS RN: 852145-63-2
M. Wt: 449.53
InChI Key: XUZMVRSLTHSYFE-UHFFFAOYSA-N
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Description

The compound “2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups including an indole, a triazole, a thioether, and a ketone. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and triazole rings, followed by the introduction of the thioether and ketone functional groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole and triazole rings are likely to contribute to the compound’s stability and may also play a role in its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the ketone could potentially undergo reactions such as nucleophilic addition or reduction, while the indole and triazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents, while the aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their potential antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms. Some derivatives have shown good or moderate antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Antioxidant and Anticancer Activities

Another area of research involves examining the antioxidant and anticancer activities of 1,2,4-triazole derivatives. These studies have synthesized novel compounds bearing various moieties and tested their activities against different cancer cell lines. Some compounds have shown promising results, with activities comparable or superior to known antioxidants and anticancer agents (Tumosienė et al., 2020).

Herbicidal Activities

1,2,4-triazole derivatives have also been explored for their herbicidal activities. These compounds have been designed to act as inhibitors of specific plant enzymes, showing potential as effective herbicides. Some derivatives have demonstrated promising herbicidal activity, suggesting their potential use in agricultural applications (Luo et al., 2008).

Metabolism Studies

There are studies focused on the metabolism of morpholine and triazole derivatives, aiming to understand their metabolic pathways and the structure of their main metabolites. These insights are crucial for the development of pharmaceuticals, as they help predict the behavior of these compounds in biological systems (Varynskyi & Kaplaushenko, 2020).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-30-17-8-6-16(7-9-17)28-22(19-14-24-20-5-3-2-4-18(19)20)25-26-23(28)32-15-21(29)27-10-12-31-13-11-27/h2-9,14,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZMVRSLTHSYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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